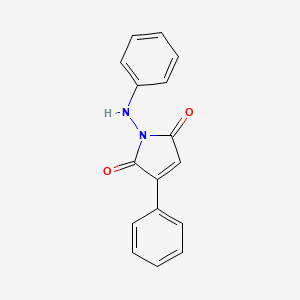
1-anilino-3-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Anilino-3-phenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H12N2O2. It is known for its unique structure, which includes a pyrrole ring substituted with an anilino group and a phenyl group.
准备方法
The synthesis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline. The process can be divided into two main stages:
Formation of Amic Acid: Maleic anhydride reacts with aniline to form an amic acid intermediate.
Cyclization: The amic acid undergoes cyclization to form the final product, this compound.
Industrial production methods often employ catalytic processes to enhance yield and purity while minimizing side reactions .
化学反应分析
1-Anilino-3-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Anilino-3-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: This compound is used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1-Anilino-3-phenyl-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
N-Phenylmaleimide: Similar in structure but lacks the anilino group.
1-Phenyl-1H-pyrrole-2,5-dione: Similar but without the anilino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
1-Anilino-3-phenyl-1H-pyrrole-2,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H12N2O2 with a molecular weight of 264.29 g/mol. The compound is synthesized through the reaction of maleic anhydride with aniline, which involves two main stages: the formation of an amic acid intermediate followed by cyclization to yield the final product.
The primary target of this compound is glycogen synthase kinase-3 beta (GSK-3β), a key regulator in various signaling pathways including Wnt/β-catenin and PI3K/Akt. The inhibition of GSK-3β leads to significant alterations in cellular processes such as proliferation, differentiation, and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer cells, with a GI50 value in the nanomolar range . The compound's interaction with ATP-binding domains of growth factor receptors suggests a mechanism for its antitumor effects .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of pyrrole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that this compound may possess anti-inflammatory properties .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Related pyrrole derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.
Pharmacokinetics
This compound is soluble in common organic solvents like acetone and ethyl acetate. Its stability under normal laboratory conditions makes it suitable for further research and application development .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Dubinina et al. (2007) | Demonstrated inhibition of colon cancer cell lines HCT-116 and SW-620 with GI50 values around 1.0−1.6×10−8M |
| Kuznietsova et al. (2016) | Showed antioxidant properties alongside low toxicity in cell cultures |
| Garmanchuk et al. (2013) | Investigated the interaction with EGFR and VEGFR2, suggesting potential applications in targeted cancer therapies |
属性
IUPAC Name |
1-anilino-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDRBJYQYWWNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














